2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is a complex organic compound that features two imidazole rings connected by a methylene bridge. This compound is notable for its unique structure, which imparts a range of chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] typically involves the condensation of imidazole derivatives with formaldehyde under acidic or basic conditions. One common method includes the reaction of 6-(1H-imidazol-2-yl)-1H-benzimidazole with formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings .
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. This compound’s ability to form stable complexes with metals is crucial for its role in catalysis and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]: Another compound with a methylene bridge, used as an ultraviolet absorber.
6-(1H-benzo[d]imidazol-2-yl) benzo[a]phenazin-5-ol: Known for its optoelectronic properties.
Uniqueness: 2,2’-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole] is unique due to its dual imidazole structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its broad range of applications in various fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
157168-50-8 |
---|---|
Molekularformel |
C21H16N8 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
6-(1H-imidazol-2-yl)-2-[[6-(1H-imidazol-2-yl)-1H-benzimidazol-2-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H16N8/c1-3-14-16(9-12(1)20-22-5-6-23-20)28-18(26-14)11-19-27-15-4-2-13(10-17(15)29-19)21-24-7-8-25-21/h1-10H,11H2,(H,22,23)(H,24,25)(H,26,28)(H,27,29) |
InChI-Schlüssel |
RIBUQSSTPAPGFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=NC=CN3)NC(=N2)CC4=NC5=C(N4)C=C(C=C5)C6=NC=CN6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.